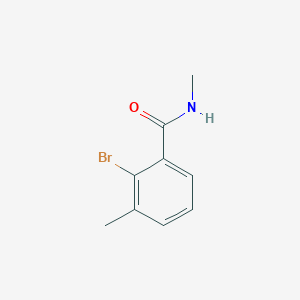

2-Bromo-N,3-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

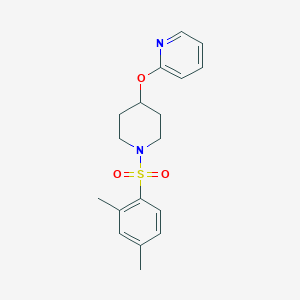

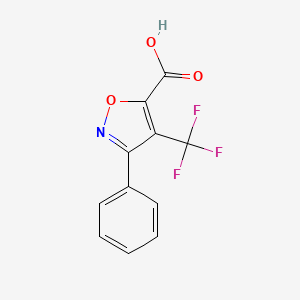

2-Bromo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H10BrNO . It belongs to the class of benzamides and contains a bromine atom attached to the benzene ring. The compound is typically found as a colorless to yellow liquid or solid . Its IUPAC name is 2-bromo-N,N-dimethylbenzamide .

Molecular Structure Analysis

Aplicaciones Científicas De Investigación

Imaging Agent Synthesis

2-Bromo-N,3-dimethylbenzamide derivatives have been utilized in the synthesis of compounds for medical imaging, particularly as potential new serotonin transporter PET imaging agents. One such example is the synthesis of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, which showed promise due to high uptake in rat brain and high specificity to serotonin transporter-rich areas. This compound was synthesized from precursors including N,N-dimethyl-2-(2-nitro-4-bromophenylthio)benzylamine, which in turn was derived from 2,5-dibromonitrobenzene and 2-thio-N,N-dimethylbenzamide (Shiue, Fang, & Shiue, 2003).

Studies in Nuclear Magnetic Resonance

Rotational barriers in substituted N,N-dimethylbenzamides, including this compound derivatives, have been a subject of study in nuclear magnetic resonance (NMR) spectroscopy. The barriers to rotation about the CN bond in these compounds were analyzed, revealing that polar solvents can increase the barrier in N,N-dimethylbenzamide. These studies help in understanding the electronic properties and reactions of such compounds (Jackman, Kavanagh, & Haddon, 1969).

Nanoparticle Synthesis for Fluorescence Emission

This compound derivatives have been used in the synthesis of nanoparticles with enhanced brightness and emission-tuned properties. For instance, the heterodifunctional polyfluorenes derived from these compounds were crucial for achieving bright and enduring fluorescence, which is essential for applications like imaging and sensing (Fischer, Baier, & Mecking, 2013).

Tumor Imaging and Radiotracers

Derivatives of this compound have been explored as sigma-2 receptor ligands for potential use in imaging proliferating tumor cells. Compounds synthesized for this purpose showed high affinity and selectivity for the sigma-2 receptor, indicating their potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

Propiedades

IUPAC Name |

2-bromo-N,3-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-4-3-5-7(8(6)10)9(12)11-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWJIRCJNHBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2787887.png)

![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride](/img/structure/B2787890.png)

![1-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2787891.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2787897.png)

![1-(tert-butyl)-4-isopropyl-6-propyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2787898.png)

![1-benzyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2787904.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2787906.png)